

# Triflusal in Aspirin-Intolerant Subjects: A Comparative Guide to Efficacy and Safety

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Triflusal*

Cat. No.: B1683033

[Get Quote](#)

For researchers, scientists, and drug development professionals navigating the complexities of antiplatelet therapy in aspirin-intolerant individuals, this guide provides an objective comparison of **Triflusal**'s efficacy and safety against alternative treatments. Aspirin hypersensitivity necessitates the use of alternative antiplatelet agents to mitigate the risk of atherothrombotic events. This guide synthesizes available experimental data to offer a clear comparison of **Triflusal** and other therapeutic options.

## Efficacy and Safety of Triflusal and Alternatives

**Triflusal**, a selective inhibitor of platelet aggregation, has demonstrated efficacy and a favorable safety profile in patients unable to tolerate aspirin. A key characteristic of **Triflusal** is its dual mechanism of action, which involves the inhibition of cyclooxygenase-1 (COX-1), leading to reduced thromboxane A2 production, and the inhibition of phosphodiesterase (PDE), which increases cyclic AMP (cAMP) levels and further suppresses platelet activation.[\[1\]](#)

Alternatives to **Triflusal** in aspirin-intolerant patients include other antiplatelet agents such as clopidogrel and indobufen. The following tables summarize the quantitative data from key studies evaluating these treatments in aspirin-hypersensitive or broader patient populations.

## Table 1: Efficacy of Triflusal and Alternatives in Aspirin-Intolerant/General Population Studies

| Drug/Regimen          | Study                                    | Patient Population                                     | N      | Primary Efficacy Endpoint                                                                 | Endpoint Rate                                 |
|-----------------------|------------------------------------------|--------------------------------------------------------|--------|-------------------------------------------------------------------------------------------|-----------------------------------------------|
| Triflusal             | Fuertes Ferre et al. (2021) [2][3][4][5] | Retrospective; ACS with Aspirin Hypersensitivity       | 66     | Cardiovascular Mortality                                                                  | 6.1%                                          |
|                       | Nonfatal Myocardial Infarction           | 12.1%                                                  |        |                                                                                           |                                               |
|                       | Ischemic Stroke                          | 4.5%                                                   |        |                                                                                           |                                               |
| Indobufen             | ASPIRATION Registry (Subgroup)[6]        | Real-world registry; Post-PCI with Aspirin Intolerance | -      | Major Adverse Cardiovascular and Cerebrovascular Events (MACCE)                           | Consistent with the overall population (6.5%) |
| Indobufen vs. Aspirin | OPTION Trial (Wu et al., 2022)[7]        | Randomized; Post-DES implantation                      | 4,551  | Cardiovascular death, nonfatal MI, ischemic stroke, definite or probable stent thrombosis | 1.51% (Indobufen) vs. 1.40% (Aspirin)         |
| Indobufen vs. Aspirin | Meta-analysis (2024)[8]                  | Systematic Review; Post-MI and post-stroke             | 11,495 | Composite Vascular Events (1 year)                                                        | RR 1.10 (95% CI 0.96-1.27)                    |

---

|                                |                               |
|--------------------------------|-------------------------------|
| Myocardial Infarction (1 year) | RR 0.67<br>(95% CI 0.36-1.23) |
| Ischemic Stroke (1 year)       | RR 1.17<br>(95% CI 0.99-1.38) |

---

ACS: Acute Coronary Syndrome; DES: Drug-Eluting Stent; MACCE: Major Adverse Cardiovascular and Cerebrovascular Events; MI: Myocardial Infarction; PCI: Percutaneous Coronary Intervention; RR: Risk Ratio.

## Table 2: Safety of Triflusul and Alternatives in Aspirin-Intolerant/General Population Studies

| Drug/Regimen          | Study                                    | Patient Population                                                         | N      | Primary Safety Endpoint                   | Endpoint Rate                         |
|-----------------------|------------------------------------------|----------------------------------------------------------------------------|--------|-------------------------------------------|---------------------------------------|
| Triflusal             | Fuertes Ferre et al. (2021) [2][3][4][5] | Retrospective; ACS with Aspirin Hypersensitivity                           | 66     | BARC Grade ≥2 Bleeding                    | 4.5% (3 patients)                     |
| Triflusal             | Fraj et al. (2008)[9][10]                | Placebo-controlled oral challenge; Aspirin-Exacerbated Respiratory Disease | 26     | Clinical reactions to Triflusal           | 0%                                    |
| Indobufen vs. Aspirin | ASPIRATION Registry[6]                   | Real-world registry; Post-PCI                                              | 7,135  | BARC Type 2, 3, or 5 Bleeding (after PSM) | 3.0% (Indobufen) vs. 11.9% (Aspirin)  |
| Indobufen vs. Aspirin | OPTION Trial (Wu et al., 2022)[7]        | Randomized; Post-DES implantation                                          | 4,551  | BARC Type 2, 3, or 5 Bleeding             | 2.97% (Indobufen) vs. 4.71% (Aspirin) |
| Indobufen vs. Aspirin | Meta-analysis (2024)[8]                  | Systematic Review; Post-MI and post-stroke                                 | 11,495 | Major Bleeding (1 year)                   | RR 0.68 (95% CI 0.36-1.27)            |
| Any Bleeding (1 year) |                                          | RR 0.62 (95% CI 0.36-1.06)                                                 |        |                                           |                                       |

ACS: Acute Coronary Syndrome; BARC: Bleeding Academic Research Consortium; DES: Drug-Eluting Stent; MI: Myocardial Infarction; PCI: Percutaneous Coronary Intervention; PSM: Propensity Score Matching; RR: Risk Ratio.

## Experimental Protocols

### Triflusal Safety in Aspirin-Exacerbated Respiratory Disease (AERD)

A study by Fraj et al. (2008) evaluated the tolerability of **Triflusal** in patients with a history of aspirin-exacerbated respiratory disease.[\[9\]](#)[\[10\]](#)

- Study Design: Single-blind, placebo-controlled oral challenge.
- Participants: 26 patients with a confirmed history of AERD.
- Methodology:
  - Aspirin sensitivity was confirmed via intranasal or oral aspirin challenge prior to the study.
  - Subjects underwent a single-blind, placebo-controlled oral challenge with three escalating doses of **Triflusal** administered one week apart.
  - The cumulative doses of **Triflusal** were 225 mg, 450 mg, and 900 mg.
  - Cutaneous, respiratory, and general symptoms, along with lung function, were monitored for 4 hours in a laboratory setting and for 24 hours at home.
- Outcome: No clinical reactions to **Triflusal** were observed, and there were no significant changes in lung function measurements.[\[9\]](#)

### Triflusal Efficacy and Safety in Acute Coronary Syndrome (ACS) with Aspirin Hypersensitivity

A retrospective study by Fuertes Ferre et al. (2021) assessed the long-term outcomes of **Triflusal** in ACS patients with aspirin hypersensitivity.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Study Design: Two-center retrospective study.

- Participants: 66 patients diagnosed with ACS and a history of aspirin hypersensitivity, treated with **Triflusal** between January 2000 and May 2020.
- Methodology:
  - The diagnosis of aspirin hypersensitivity was confirmed with specific tests in 22.7% of patients.
  - Patient data was collected from hospital electronic databases and medical records.
  - The majority of patients (89.4%) underwent stent implantation and were prescribed dual antiplatelet therapy (DAPT) with **Triflusal** and a P2Y12 inhibitor for at least 12 months.
  - Outcomes, including cardiovascular mortality, nonfatal myocardial infarction, ischemic stroke, and bleeding events (classified by BARC criteria), were assessed over a median follow-up of 5.12 years.

## Indobufen vs. Aspirin in Patients Post-Percutaneous Coronary Intervention (PCI)

The ASPIRATION registry provided real-world data on the comparison of indobufen and aspirin after PCI.[\[6\]](#)

- Study Design: Real-world, observational registry with propensity score matching (PSM) for confounder adjustment.
- Participants: 7,135 patients who underwent PCI, grouped according to the DAPT strategy they received. A subgroup had aspirin intolerance.
- Methodology:
  - Patients were prescribed a loading dose of their respective antiplatelet agents before the procedure.
  - Post-PCI, DAPT type was adjusted based on patient complaints and lab results.

- The primary endpoints were MACCE and BARC type 2, 3, or 5 bleeding, assessed at a one-year follow-up.
- PSM was used to balance baseline characteristics between the indobufen and aspirin groups.

## Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by **Triflusal** and its alternatives.



[Click to download full resolution via product page](#)

Caption: **Triflusal**'s dual mechanism of action.



[Click to download full resolution via product page](#)

Caption: Inhibition of the COX-1 pathway by Aspirin and Indobufen.



[Click to download full resolution via product page](#)

Caption: P2Y12 receptor inhibition by Clopidogrel.

## Conclusion

The available evidence suggests that **Triflusal** is a safe and effective alternative for antiplatelet therapy in subjects with aspirin intolerance. Data from a retrospective study in a high-risk ACS population indicates favorable long-term outcomes with low rates of cardiovascular events and bleeding.[2][3][4][5] Furthermore, a controlled challenge study demonstrated its safety in patients with aspirin-exacerbated respiratory disease.[9][10]

Comparatively, indobufen has also shown a similar efficacy profile to aspirin but with a significantly lower risk of bleeding, making it another viable option.[6][7] Clopidogrel remains a standard alternative, though direct comparative data against **Triflusal** in a purely aspirin-intolerant cohort is limited.

The choice between these alternatives should be guided by the individual patient's clinical characteristics, bleeding risk, and the specific clinical setting. Further head-to-head randomized controlled trials are warranted to definitively establish the comparative efficacy and safety of **Triflusal** against other alternatives in the aspirin-intolerant population.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Triflusal? [synapse.patsnap.com]
- 2. Triflusal in Patients with Acute Coronary Syndrome and Acetylsalicylic Acid Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Triflusal in Patients with Acute Coronary Syndrome and Acetylsalicylic Acid Hypersensitivity | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Real-world performance of indobufen versus aspirin after percutaneous coronary intervention: insights from the ASPIRATION registry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Safety of triflusul (antiplatelet drug) in patients with aspirin-exacerbated respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rima.org [rima.org]
- To cite this document: BenchChem. [Triflusul in Aspirin-Intolerant Subjects: A Comparative Guide to Efficacy and Safety]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683033#validation-of-triflusul-s-efficacy-in-aspirin-intolerant-research-subjects>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)